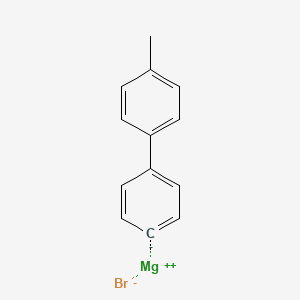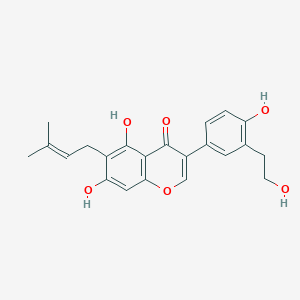
Derrisisoflavone K
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The isolation of derrisisoflavone K involves the extraction of Derris robusta using ethanol . The ethanol extract is then subjected to various chromatographic techniques to isolate and purify the compound . The structure of this compound is elucidated using extensive spectroscopic studies, including NMR and mass spectrometry .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. Most of the available data focuses on laboratory-scale extraction and purification from natural sources .
Analyse Chemischer Reaktionen
Types of Reactions
Derrisisoflavone K, like other isoflavonoids, can undergo various chemical reactions, including:
Oxidation: Isoflavonoids can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert isoflavonoids to their corresponding dihydro derivatives.
Substitution: Isoflavonoids can undergo substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Common reagents used in the reactions of isoflavonoids include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Reaction conditions vary depending on the desired transformation but typically involve standard laboratory techniques .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydro derivatives .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of derrisisoflavone K involves its interaction with various molecular targets and pathways. Isoflavonoids are known to interact with enzymes and receptors involved in oxidative stress and cell proliferation . The specific molecular targets and pathways for this compound are still under investigation, but its antioxidant and cytotoxic activities suggest it may modulate oxidative stress and induce apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Derrisisoflavone K is part of a group of prenylated isoflavonoids, including derrisisoflavones H, I, and J . These compounds share similar structures but differ in the position and nature of their prenyl groups . The unique hydroxyethylated structure of this compound distinguishes it from other isoflavonoids . Similar compounds include:
- Derrisisoflavone H
- Derrisisoflavone I
- Derrisisoflavone J
- 6-Hydroxyisosativan
These compounds, like this compound, exhibit various biological activities and are valuable for studying the chemistry and biology of prenylated isoflavonoids .
Eigenschaften
Molekularformel |
C22H22O6 |
|---|---|
Molekulargewicht |
382.4 g/mol |
IUPAC-Name |
5,7-dihydroxy-3-[4-hydroxy-3-(2-hydroxyethyl)phenyl]-6-(3-methylbut-2-enyl)chromen-4-one |
InChI |
InChI=1S/C22H22O6/c1-12(2)3-5-15-18(25)10-19-20(21(15)26)22(27)16(11-28-19)13-4-6-17(24)14(9-13)7-8-23/h3-4,6,9-11,23-26H,5,7-8H2,1-2H3 |
InChI-Schlüssel |
XCNINBCTOOSGSD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC=C(C2=O)C3=CC(=C(C=C3)O)CCO)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


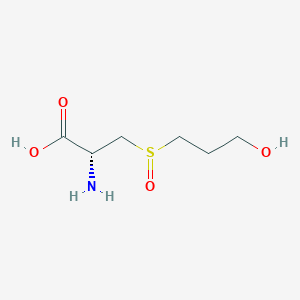
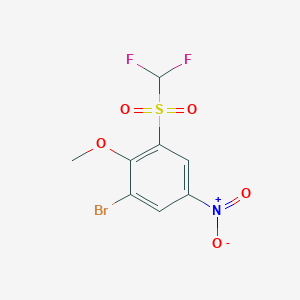

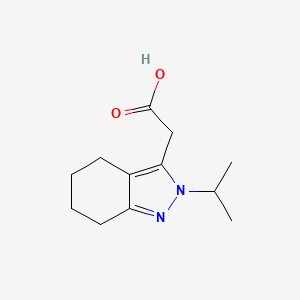
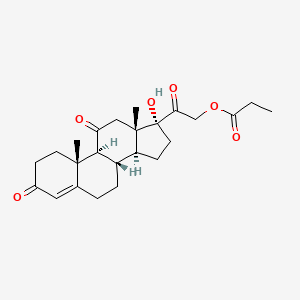

![2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B13428031.png)
![3-Amino-1'-methyl-[1,3'-bipyrrolidin]-2'-one dihydrochloride](/img/structure/B13428034.png)
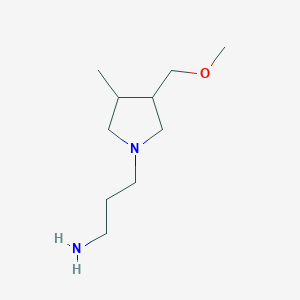
![sodium;(2S,3S,4S,5R,6R)-6-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13428040.png)
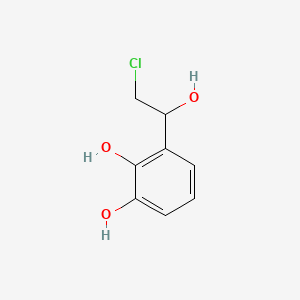
![(Z)-N'-hydroxy-2-(6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide](/img/structure/B13428045.png)
